molecular formula C9H20N2 B060871 1-tert-Butylpiperidin-4-amine CAS No. 160357-95-9

1-tert-Butylpiperidin-4-amine

Cat. No. B060871
Key on ui cas rn: 160357-95-9
M. Wt: 156.27 g/mol
InChI Key: SNZAIGXZGPEBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809199B2

Procedure details

A solution of LHMDS (1.0M in THF, 0.2 mL) was added to methyl 1-tert-butylpiperidine-4-carboxylate (31 mg, 0.16 mmol) in 2 mL THF at −78° C. After 20 minutes the solution was warmed to 0° C. and stirred for an additional 10 minutes. 7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one (COMPOUND BBB2) (28.5 mg, 0.063 mmol) was added and the reaction mixture stirred at 45° C. for 30 min. The solution was cooled to rt and quenched with saturated NH4Cl. The mixture was then partitioned between water and ethyl acetate. The organic phase was washed with water, brine and dried over magnesium sulfate. The filtered solution was concentrated and the residue purified by preparative silica gel thin layer chromatography using CHCl3/MeOH/NH4OH (87/12/1) as eluent to give the title compound. Mass spectrum (ESI) 616 (M+1). (Methyl 1-tert-butylpiperidine-4-carboxylate was prepared from 1-tert-butylpiperidin-4-one (COMPOUND PPA-1) by a procedure analogous to that described by Street, L. J.; et al J. Med. Chem. 1990, 33, 2690.)
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
methyl 1-tert-butylpiperidine-4-carboxylate
Quantity
31 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one
Quantity
28.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]([N:15]1[CH2:20][CH2:19][CH:18](C(OC)=O)[CH2:17][CH2:16]1)([CH3:14])([CH3:13])[CH3:12].ClC1N=C2C(C=CC(=O)[N:33]2C2C(Cl)=CC=CC=2Cl)=C(C2C=CC(F)=CC=2Cl)C=1>C1COCC1>[C:11]([N:15]1[CH2:20][CH2:19][CH:18]([NH2:33])[CH2:17][CH2:16]1)([CH3:14])([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
methyl 1-tert-butylpiperidine-4-carboxylate
Quantity
31 mg
Type
reactant
Smiles
C(C)(C)(C)N1CCC(CC1)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one
Quantity
28.5 mg
Type
reactant
Smiles
ClC1=CC(=C2C=CC(N(C2=N1)C1=C(C=CC=C1Cl)Cl)=O)C1=C(C=C(C=C1)F)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at 45° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by preparative silica gel thin layer chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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